molecular formula C14H12N2O B14587993 Benzenecarboximidamide, 4-benzoyl- CAS No. 61625-27-2

Benzenecarboximidamide, 4-benzoyl-

Cat. No.: B14587993
CAS No.: 61625-27-2
M. Wt: 224.26 g/mol
InChI Key: CZJAEJJWMQEDNN-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-benzoyl- is an organic compound that belongs to the class of carboxamidine derivatives This compound is characterized by the presence of a benzoyl group attached to the benzenecarboximidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidamide, 4-benzoyl- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzenecarboximidamide, 4-benzoyl- may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and yield. The process may also include purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-benzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Aqueous potassium permanganate (KMnO4) under acidic conditions.

    Substitution: N-bromosuccinimide (NBS) in the presence of tetrachloride (CCl4).

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Scientific Research Applications

Benzenecarboximidamide, 4-benzoyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenecarboximidamide, 4-benzoyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition can lead to a reduction in tumor cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Benzenecarboximidamide, 4-benzoyl- can be compared with other carboxamidine derivatives. Similar compounds include:

These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of benzenecarboximidamide, 4-benzoyl- lies in its specific benzoyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

61625-27-2

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-benzoylbenzenecarboximidamide

InChI

InChI=1S/C14H12N2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H3,15,16)

InChI Key

CZJAEJJWMQEDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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